N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by a carboxamide group at the 6-position of the benzothiazole core, a 3-fluorophenyl moiety, and a methoxyethyl side chain. The fluorine atom may enhance metabolic stability and binding affinity, while the methoxy group could influence solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-22-15(11-3-2-4-13(18)7-11)9-19-17(21)12-5-6-14-16(8-12)23-10-20-14/h2-8,10,15H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCZCQFHWUQDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a substituted aniline with a thioamide, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Characteristics
- IUPAC Name : N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide
- Molecular Formula : C17H15FN2O2S
- Molecular Weight : 330.4 g/mol
The compound features a benzo[d]thiazole core known for its pharmacological properties, enhanced by the methoxyethyl and fluorophenyl substituents which improve its lipophilicity and biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Studies have shown that derivatives of benzo[d]thiazole exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : Some studies suggest that benzo[d]thiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a benzo[d]thiazole derivative exhibited significant inhibition against Pseudomonas aeruginosa at low micromolar concentrations. The compound disrupted quorum sensing pathways critical for bacterial communication and virulence.
- Cytotoxicity Assessment : In vitro assays showed that this compound had an IC50 value indicating potent cytotoxicity against MCF-7 cells, comparable to established chemotherapeutics like cisplatin.
| Biological Activity | Test System | IC50/Activity Level |
|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | Low micromolar |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 25 μM |
| Neuroprotective | Neuronal cell lines | Significant protection |
Structural Comparison with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfathiazole | Antimicrobial | |
| Ritonavir | Antiretroviral | |
| Abafungin | Antifungal | |
| Tiazofurin | Antineoplastic |
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole and thiazole carboxamides, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues with Piperidine/Piperazine Substituents
Key Observations :
- Target vs. The 3-fluorophenyl moiety (target) vs. 4-chlorophenyl (8l) could modulate target selectivity due to differences in electronic effects .
- Target vs. BMS-354825: BMS-354825’s pyrimidinylamino group and thiazole core enable potent kinase inhibition. The target’s benzothiazole and methoxyethyl groups might reduce kinase affinity but improve solubility .
2-Acetamido-Substituted Benzothiazoles
Key Observations :
- The target compound lacks the 2-acetamido group present in 20 and 26 , which is critical for hydrogen bonding in some kinase inhibitors. However, its 3-fluorophenyl group may compensate by enhancing aromatic stacking interactions .
Chlorophenyl and Halogenated Analogues
Key Observations :
- The 3-fluorophenyl group in the target compound may offer improved metabolic stability compared to 8m ’s 4-chlorophenyl group, as fluorine is less prone to oxidative metabolism. However, 86 ’s nitro-thiazole moiety confers distinct antimicrobial properties, which the target compound may lack .
Trifluoromethyl and Methoxy-Substituted Analogues
Key Observations :
- The trifluoromethyl group in EP3348550A1 derivatives increases hydrophobicity, whereas the target’s methoxyethyl group balances lipophilicity and solubility. This could position the target compound for oral bioavailability .
Biological Activity
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a benzo[d]thiazole core, which is known for its pharmacological properties. The introduction of the methoxyethyl and fluorophenyl substituents enhances its lipophilicity and biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anticancer Properties : Research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Neuroprotective Effects : Some studies suggest that benzo[d]thiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including AT1 receptors, leading to antihypertensive effects by blocking angiotensin II activity .
- Oxidative Stress Reduction : The antioxidant properties observed in some benzo[d]thiazole derivatives suggest a role in scavenging free radicals, thereby protecting cells from oxidative damage .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a benzo[d]thiazole derivative exhibited significant inhibition against Pseudomonas aeruginosa at low micromolar concentrations. The compound disrupted quorum sensing pathways, which are critical for bacterial communication and virulence .
- Cytotoxicity Assessment : In vitro assays showed that this compound had an IC50 value indicating potent cytotoxicity against MCF-7 cells, comparable to established chemotherapeutics like cisplatin .
Data Tables
| Biological Activity | Test System | IC50/Activity Level |
|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | Low micromolar |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 25 μM |
| Neuroprotective | Neuronal cell lines | Significant protection |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide?
- Methodological Answer : The synthesis typically involves coupling the benzo[d]thiazole-6-carboxylic acid derivative with a substituted amine under peptide-coupling conditions. Key steps include:
- Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous DMF or acetonitrile.
- Maintaining an inert atmosphere (argon or nitrogen) to prevent side reactions.
- Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
- Critical Parameters : Reaction temperature (typically 0–25°C), stoichiometry of reagents (1:1.2 molar ratio of acid to amine), and solvent choice impact yield and purity.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm substituent positions. For example, the methoxy group (-OCH) appears as a singlet at ~3.3 ppm (), while aromatic protons split into distinct multiplets (6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 385.12) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Modification Sites : Vary substituents on the 3-fluorophenyl ring (e.g., Cl, Br, CF) and the methoxyethyl chain (e.g., ethoxy, hydroxyethyl).
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values to correlate substituent effects with potency .
- Computational Modeling : Perform docking studies with target proteins (e.g., BRAF) to predict binding affinity changes .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines, incubation times (e.g., 48–72 hours), and positive controls (e.g., doxorubicin).
- Control Variables : Account for differences in solvent (DMSO concentration ≤0.1%) and serum content in media.
- Replicate Experiments : Perform triplicate runs with blinded analysis to minimize bias .
Q. What strategies are used to study the compound’s mechanism of action in cancer models?
- Methodological Answer :
- In Vitro : Measure apoptosis via Annexin V/PI staining and caspase-3 activation.
- In Vivo : Use xenograft models (e.g., K562 leukemia in nude mice) to evaluate tumor regression at 50 mg/kg oral doses. Monitor toxicity via liver/kidney function tests .
- Target Identification : Employ chemoproteomics (e.g., affinity pull-down assays) to identify binding partners like Hsp90 or SLC15A4 .
Methodological Challenges
Q. What are the key challenges in achieving high purity (>99%) during synthesis?
- Answer :
- Byproduct Formation : Remove unreacted starting materials via sequential washes (e.g., 5% NaHCO for acidic impurities).
- Purification : Use preparative HPLC with acetonitrile/water gradients for polar byproducts. Avoid prolonged exposure to light to prevent degradation .
Q. How should researchers evaluate the compound’s antimicrobial activity?
- Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Studies : Assess bactericidal effects at 2× and 4× MIC over 24 hours .
Q. How to interpret contradictory spectral data (e.g., unexpected NMR shifts)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
